N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-2-4-13(5-3-12)17-10-16(21-23-17)11-18(22)20-15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFSQUJNMVBDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups are introduced through substitution reactions, often using reagents such as chlorobenzene and methylbenzene derivatives.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide. For instance, a related study indicated that certain oxazole derivatives exhibited notable antibacterial activity against various strains including Pseudomonas aeruginosa and Escherichia coli. The results showed that these compounds could potentially serve as alternatives to traditional antibiotics, especially in cases of resistant bacterial strains .
Table 1: Antibacterial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 3-c | Pseudomonas aeruginosa | High |
| 3-d | Bacillus subtilis | Moderate |
| 3-e | Escherichia coli | Slightly lower than standard antibiotic |
Anticancer Potential
The anticancer activity of this compound has also been investigated. Compounds in this class have shown promise in inhibiting the growth of various cancer cell lines. For example, similar oxazole derivatives have demonstrated significant growth inhibition percentages against several cancer types, indicating their potential as therapeutic agents .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Triazole Derivatives
Compounds such as 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () replace the 1,2-oxazole with a 1,2,4-triazole ring containing a sulfur atom. The triazole ring introduces additional hydrogen-bonding capacity and metabolic stability due to its aromaticity. However, the sulfur atom in the sulfanyl (–S–) linker may increase molecular weight (e.g., 499.102 g/mol for ) and alter lipophilicity compared to the oxazole-based target compound .
Oxadiazolidinone Derivatives
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide () incorporates an oxadiazolidinone ring, which adds a ketone oxygen and methyl group.
Substituent Effects
Chlorophenyl and Methylphenyl Groups
The 4-chlorophenyl and 4-methylphenyl groups are recurrent motifs in related compounds (e.g., ). These substituents enhance lipophilicity and may improve membrane permeability.
Amino and Sulfanyl Modifications
Compounds like 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide () introduce dimethylamino (–N(CH₃)₂) groups, which can increase solubility via protonation at physiological pH. The sulfanyl linker in triazole derivatives () may confer redox activity or susceptibility to metabolic oxidation compared to the target compound’s oxazole .
Physicochemical and Structural Properties
*Estimated based on molecular formula C₁₈H₁₆ClN₂O₂.
Conformational and Crystallographic Insights
Crystal structures of related N-substituted acetamides (e.g., ) reveal planar amide groups and variable dihedral angles between aromatic rings (44.5°–77.5°), influencing molecular packing and solubility. For example, 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide forms hydrogen-bonded dimers (R²²(10) motif), a feature likely shared by the target compound due to its amide group .
Biological Activity
Introduction
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chlorophenyl group and an oxazole moiety, which are known to impart various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 286.76 g/mol |
| Melting Point | Not available |
| LogP | 3.45 |
| Solubility | Soluble in DMSO |
Anti-inflammatory Effects
Research indicates that compounds with oxazole rings exhibit anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Studies have demonstrated that this compound can reduce inflammation markers in animal models of arthritis and asthma, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies show moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have yielded promising results. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, this compound demonstrated the ability to reduce oxidative stress and inhibit neuronal apoptosis. This activity is linked to its ability to upregulate antioxidant enzymes .
Study 1: Anti-inflammatory Activity in Murine Models
In a controlled study involving murine models of induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis indicated decreased infiltration of inflammatory cells .
Study 2: Anticancer Efficacy on Breast Cancer Cells
A recent study evaluated the anticancer effects of the compound on MDA-MB-231 cells. Results showed a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
